molecular formula C12H11ClN4O3S B2680695 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 392243-20-8

5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No. B2680695
CAS RN: 392243-20-8
M. Wt: 326.76
InChI Key: ZMSLDXVXBNWNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “5-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]-4-pyrimidinecarboxamide”, the molecular formula is C18H18ClN5O3S2 . This indicates that the compound contains 18 carbon © atoms, 18 hydrogen (H) atoms, 1 chlorine (Cl) atom, 5 nitrogen (N) atoms, 3 oxygen (O) atoms, and 2 sulfur (S) atoms.

Scientific Research Applications

Hypoxia-Selective Antitumor Agents

Research on regioisomers of novel hypoxia-selective cytotoxins, including compounds structurally related to "5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide," indicates their potential application in targeting hypoxic tumor cells. These compounds demonstrate selective cytotoxicity under hypoxic conditions, offering a promising avenue for cancer treatment by exploiting the unique microenvironment of tumor cells (Palmer et al., 1996).

Quality Control in Anticonvulsant Development

The development of quality control methods for potential anticonvulsants derived from 1,3,4-thiadiazole, closely related to the compound , underscores the significance of these derivatives in medicinal chemistry. This research highlights the process of identifying, quantifying, and ensuring the purity of such compounds, underscoring their potential application in treating seizure disorders (Sych et al., 2018).

Crystal Engineering with Hydrogen and Halogen Bonds

Investigations into crystal engineering utilizing hydrogen and halogen bonds present another realm of application. Compounds structurally similar to "5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide" are used to study molecular interactions and crystal formation, aiding in the design of new materials with specific properties (Saha et al., 2005).

Synthesis and Application in Solid-Phase Synthesis

The utility of related compounds in solid-phase synthesis for creating diverse heterocyclic scaffolds is another significant application. These methodologies are crucial in drug discovery, allowing for the rapid generation of libraries of compounds for biological testing (Křupková et al., 2013).

Anticonvulsant and Benzodiazepine Receptor Agonists

Research on 4-thiazolidinone derivatives, which share functional group similarities with "5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide," demonstrates their potential as anticonvulsant agents and benzodiazepine receptor agonists. This highlights the compound's possible application in developing new treatments for convulsive disorders and as sedative-hypnotic agents (Faizi et al., 2017).

properties

IUPAC Name

5-chloro-2-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c1-6(2)11-15-16-12(21-11)14-10(18)8-5-7(13)3-4-9(8)17(19)20/h3-6H,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSLDXVXBNWNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.